

chemical structure of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

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Compound of Interest

	2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Compound Name:	
Cat. No.:	B1590214

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An In-depth Technical Guide to **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine**

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine**, a highly functionalized aromatic intermediate of significant interest to the pharmaceutical and materials science industries. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via the reduction of its dinitro-aromatic precursor, and establishes a clear workflow for its analytical characterization. Furthermore, we explore its strategic applications in medicinal chemistry, particularly as a scaffold for heterocyclic synthesis, leveraging the unique electronic and steric properties imparted by its chloro and trifluoromethyl substituents. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of halogen and trifluoromethyl groups is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding selectivity of drug candidates.^{[1][2]} Similarly, chlorine atoms serve as

critical pharmacophores and versatile synthetic handles that influence a molecule's electronic properties and metabolic fate.[\[3\]](#)

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine emerges as a valuable building block that synergistically combines these features. Its 1,3-diamine substitution pattern on a benzene ring, activated by strong electron-withdrawing groups, makes it an ideal precursor for a variety of complex chemical architectures, most notably benzimidazoles and other fused heterocyclic systems which are prevalent in biologically active compounds.[\[4\]](#) This guide serves as a technical resource for researchers and drug development professionals, providing the foundational knowledge required to effectively synthesize, characterize, and utilize this potent chemical intermediate.

Physicochemical Properties

A summary of the key identifiers and properties for **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** is presented below. This data is essential for reaction planning, analytical interpretation, and safety assessments.

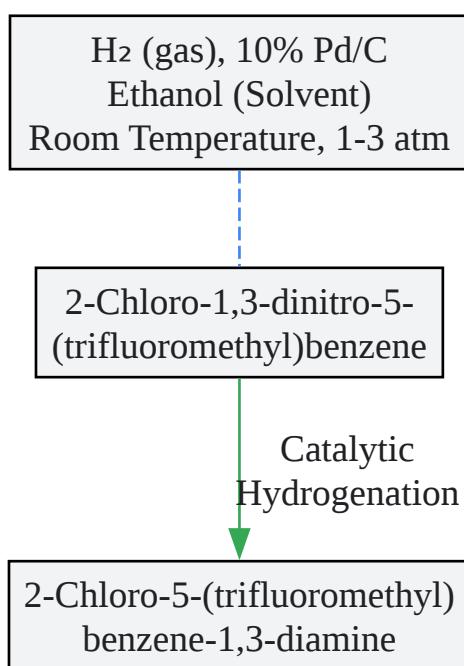
Property	Value	Reference
IUPAC Name	2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine	N/A
CAS Number	34207-44-8	[5]
Molecular Formula	C ₇ H ₆ ClF ₃ N ₂	[5]
Molecular Weight	210.58 g/mol	[5] [6]
SMILES	NC1=CC(C(F)(F)=CC(N)=C1Cl	N/A
InChI Key	NVNLHLRVSHJKBN-UHFFFAOYSA-N	[6]
Appearance	Expected to be a solid at room temperature	N/A

Synthesis and Purification

The most direct and reliable route to synthesize **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** is through the chemical reduction of its corresponding dinitro precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 393-75-9).^{[7][8]} Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile, avoiding the use of stoichiometric metallic reductants.

Synthetic Workflow Diagram

The following diagram illustrates the transformation from the dinitro starting material to the target diamine product.



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Caption: Synthetic route via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

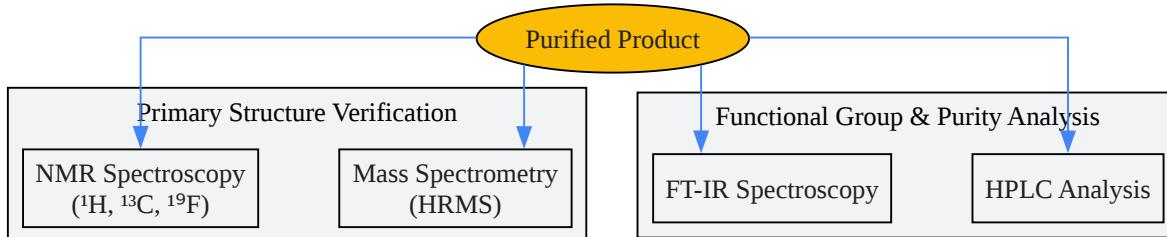
Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Hydrogen gas is flammable and palladium on carbon can be pyrophoric.

- **Reactor Setup:** To a 250 mL hydrogenation flask, add a solution of 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (5.41 g, 20.0 mmol) in 100 mL of absolute ethanol.
- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, ~5 mol% Pd) to the solution under a nitrogen atmosphere.
- **Hydrogenation:** Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Then, evacuate and backfill with hydrogen gas (H₂) to a pressure of 45 psi (approx. 3 atm).
- **Reaction:** Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen from the reservoir. The reaction is typically complete within 2-4 hours. Progress can also be monitored by Thin Layer Chromatography (TLC) until the starting material spot is fully consumed.
- **Catalyst Removal:** Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it may ignite in air. Quench it with water immediately after filtration.
- **Workup:** Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence in the final product.

Characterization Workflow Diagram



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Caption: Workflow for analytical characterization.

Expected Analytical Data

- ¹H NMR (DMSO-d₆, 400 MHz): Expect two distinct signals in the aromatic region (approx. δ 6.5-7.0 ppm), likely appearing as doublets with a small meta-coupling constant ($J \approx 2-3$ Hz). Two broad singlets corresponding to the two non-equivalent amine (-NH₂) groups would also be expected (approx. δ 5.0-6.0 ppm), which are exchangeable with D₂O.
- ¹³C NMR (DMSO-d₆, 101 MHz): Seven distinct carbon signals are expected. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
- ¹⁹F NMR (DMSO-d₆, 376 MHz): A single, sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.
- FT-IR (ATR): Characteristic peaks would include N-H stretching vibrations (a pair of bands in the 3300-3500 cm⁻¹ region), C-N stretching (approx. 1250-1350 cm⁻¹), strong C-F stretching bands (approx. 1100-1300 cm⁻¹), and a C-Cl stretching band (approx. 700-800 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for [M+H]⁺ is 211.0202 (C₇H₇ClF₃N₂⁺). The observed mass should be within ± 5 ppm. A key diagnostic feature is the isotopic pattern of the molecular ion, which will show an [M+H]⁺ peak and an [M+2+H]⁺ peak in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Applications in Medicinal Chemistry

The true value of **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** lies in its utility as a versatile synthon for creating more complex molecules with therapeutic potential.

Scaffold for Benzimidazole Synthesis

The 1,3-diamine arrangement is perfectly suited for condensation reactions with various electrophiles to form fused heterocyclic systems. A primary application is the synthesis of substituted benzimidazoles via the Phillips condensation reaction with aldehydes.

Reaction Scheme: **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** + R-CHO → 2-Substituted-5-chloro-7-(trifluoromethyl)benzimidazole + H₂O

This reaction provides a direct entry into a class of compounds known for a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The chloro and trifluoromethyl substituents on the benzimidazole core provide critical modulation of the final compound's electronic and pharmacokinetic properties.

Impact of Substituents on Drug Design

- Trifluoromethyl Group: Acts as a bioisostere for a methyl group but with drastically different electronic properties. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and block metabolic oxidation of the aromatic ring.[1]
- Chloro Group: As an electron-withdrawing group, it modifies the acidity of the N-H protons in the resulting benzimidazole, which can be crucial for receptor binding. It also provides a potential vector for further chemical modification via cross-coupling reactions.[3]

Safety, Handling, and Storage

While a specific safety data sheet for this exact compound is not widely available, data from closely related aromatic amines and halogenated compounds should be used to inform handling procedures.[9][10]

- Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[10] May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear a standard lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

- Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a high-value chemical intermediate that provides a powerful platform for the synthesis of advanced pharmaceutical and agrochemical candidates. Its preparation via the catalytic hydrogenation of its dinitro analog is a scalable and efficient process. The strategic placement of its chloro, trifluoromethyl, and dual amine functionalities offers medicinal chemists a rich scaffold for creating novel molecular entities with fine-tuned biological and pharmacokinetic properties. This guide provides the essential technical framework for the synthesis, characterization, and application of this important building block.

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